molecular formula C11H12BrN3 B1518515 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine CAS No. 1187057-46-0

3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine

Cat. No. B1518515
CAS RN: 1187057-46-0
M. Wt: 266.14 g/mol
InChI Key: REHUXXGDEDVTNU-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromophenyl group and an ethylamine group likely imparts unique chemical properties to the compound .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions due to the presence of reactive nitrogen atoms in their structure. They can act as ligands in coordination chemistry and can undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine” would depend on its specific structure. Factors such as the presence of the bromophenyl group and the ethylamine group would likely influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Pharmaceutical Research

This compound has been explored for its potential pharmacological activities. Pyrazoline derivatives are known for their antibacterial , antifungal , antiparasitic , anti-inflammatory , antidepressant , anticonvulsant , antioxidant , and antitumor properties . The presence of the bromophenyl group could potentially enhance these properties, making it a valuable candidate for drug development.

Neuroscience Studies

Studies have indicated that pyrazoline derivatives can affect the activity of acetylcholinesterase (AchE), an enzyme crucial for nerve pulse transmission . This compound could be used to study the neurotoxic potential and investigate behavioral changes associated with AchE activity in various organisms.

Material Science

The structural properties of pyrazoline derivatives make them suitable for the synthesis of new materials. For instance, they can be used in the development of liquid crystal polymers which have applications in advanced display technologies .

Aquaculture

Research has been conducted on the effects of pyrazoline derivatives on aquatic life, such as their impact on the survival and behavior of rainbow trout alevins . This compound could be used to assess environmental toxicity and develop safer compounds for aquaculture practices.

Oxidative Stress Research

The compound’s potential to interact with reactive oxygen species (ROS) and its effects on oxidative stress biomarkers like malondialdehyde (MDA) make it a candidate for studying oxidative damage in cells and tissues .

properties

IUPAC Name

5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHUXXGDEDVTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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